molecular formula C27H30N4O2S B6552530 2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1040654-27-0

2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B6552530
CAS No.: 1040654-27-0
M. Wt: 474.6 g/mol
InChI Key: IKDRNRKGHROOJR-UHFFFAOYSA-N
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Description

The compound “2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide” is a complex organic molecule . It is related to the family of pyrazolo[1,5-a]pyrimidines .


Molecular Structure Analysis

This compound has a complex molecular structure that includes a pyrazolo[1,5-a]pyrazin-4-yl ring system, a butoxyphenyl group, a sulfanyl group, and a trimethylphenyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented in the available sources .

Mechanism of Action

The mechanism of action of this compound is not clear from the available information .

Safety and Hazards

The safety and hazards associated with this compound are not well-documented in the available sources .

Future Directions

A study on pyrazolo[1,5-a]pyrimidines, a related family of compounds, has identified them as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology and their tunable photophysical properties . This suggests potential future directions for research involving your compound of interest.

Properties

IUPAC Name

2-[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O2S/c1-5-6-13-33-24-10-8-7-9-21(24)22-16-23-27(28-11-12-31(23)30-22)34-17-25(32)29-26-19(3)14-18(2)15-20(26)4/h7-12,14-16H,5-6,13,17H2,1-4H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDRNRKGHROOJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=C(C=C(C=C4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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